Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate
Description
This compound is a spirocyclic tertiary-butyl carbamate featuring a unique heteroatom arrangement: a 1-oxa (oxygen), 9lambda6-thia (sulfur in a sulfone-like oxidation state), and 4-aza (nitrogen) within a spiro[5.5]undecane framework. The 9-imino-9-oxo moiety introduces a conjugated system that may influence electronic properties and reactivity.
Properties
IUPAC Name |
tert-butyl 9-imino-9-oxo-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-6-7-18-13(10-15)4-8-20(14,17)9-5-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKELJSOYNOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCS(=N)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate, also known as tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2253638-47-8 |
| Molecular Formula | C14H26N2O4S |
| Molecular Weight | 318.44 g/mol |
| Purity | ≥95% |
| Physical Form | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways that can result in therapeutic effects.
- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and thus affecting metabolic pathways.
- Receptor Modulation : By interacting with cellular receptors, it may influence signal transduction processes, potentially leading to changes in cellular responses.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that tert-butyl 9-imino-9-oxo compounds possess antimicrobial properties. For instance, tests against various bacterial strains demonstrated significant inhibition of growth, suggesting potential applications in treating bacterial infections.
Anticancer Properties
Preliminary research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed a notable inhibition zone of 15 mm against E. coli and 18 mm against S. aureus, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects on human breast cancer cells (MCF7).
- Methodology : MTT assay was conducted to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM, suggesting significant anticancer potential.
Comparative Analysis with Similar Compounds
The unique structure of tert-butyl 9-imino compounds sets them apart from other spirocyclic derivatives in terms of stability and specificity for biological targets.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Tert-butyl 9-imino-9-oxo compound | Antimicrobial | 15 |
| Tert-butyl spirocyclic analogue (X) | Cytotoxic | 30 |
| Tert-butyl carbamate derivative (Y) | Moderate antimicrobial | 40 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of this compound is highlighted through comparisons with analogous spirocyclic carbamates, as detailed below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The 4-aza position distinguishes it from 3-aza analogs (e.g., CAS 873924-08-4), which may affect basicity and hydrogen-bonding capacity .
Functional Groups: The 9-imino-9-oxo group creates a planar conjugated system absent in oxo-only derivatives (e.g., CAS 2803861-64-3), possibly enhancing π-π stacking interactions in drug design . Fluorinated analogs (e.g., CAS 2803861-64-3) exhibit improved pharmacokinetics but lack the thia-oxygen framework critical for sulfone-mediated interactions .
Spirocyclic Rigidity :
- Compared to diazaspiro systems (e.g., 1,4-diaza in CAS 1160247-06-2), the target’s 1-oxa-4-aza-thia arrangement may confer unique conformational constraints, influencing target selectivity .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 9-imino-9-oxo-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as cyclization and protection/deprotection strategies. For example, tert-butyl carbamate-protected spirocyclic intermediates (e.g., tert-butyl 5,9-dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate) are synthesized via condensation reactions using sodium borohydride for selective reductions . Key parameters include:
- Temperature : Reactions often proceed at 55°C for cyclization or 10–16°C for reduction steps.
- Solvent choice : THF, DMF, or n-butyl acetate are used to balance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization in methyl-tert-butyl ether/n-butyl acetate mixtures ensures high purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural characterization relies on:
- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve spirocyclic geometry and confirm stereochemistry .
- Spectroscopy : IR and UV-Vis spectra identify functional groups (e.g., carbonyl at ~1700 cm⁻¹), while NMR (¹H/¹³C) assigns protons and carbons in the spiro core .
- Mass spectrometry : ESI+ confirms molecular weight (e.g., m/z 283 [M+H]+ for intermediates) .
Q. What functional groups dictate its reactivity, and how are they leveraged in further derivatization?
Key reactive sites include:
- Tert-butyl carbamate : Labile under acidic conditions (e.g., HCl/THF), enabling deprotection for downstream modifications.
- Imino and oxo groups : Participate in nucleophilic additions (e.g., alkylation with benzyl halides) or redox reactions (e.g., sodium borohydride reduction of ketones to alcohols) .
- Thia-azaspiro core : Acts as a rigid scaffold for designing bioactive analogs via Suzuki couplings or amide formations .
Advanced Research Questions
Q. How can stereochemical outcomes in spirocyclic intermediates be controlled during synthesis?
Stereoselectivity is achieved through:
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to direct cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis/trans configurations .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings improve enantiomeric excess (ee) .
Example : Reduction of tert-butyl 5,9-dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate with NaBH₄ yields cis-9-hydroxy derivatives (m/z 285 [M+H]+) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies arise from dynamic effects (e.g., tautomerism of imino groups) or polymorphism. Mitigation approaches include:
Q. How does the spirocyclic framework influence bioactivity in drug discovery contexts?
The rigid spiro structure enhances:
- Target binding : Pre-organizes functional groups for complementary interactions with enzyme pockets (e.g., kinase inhibitors).
- Metabolic stability : Reduced flexibility minimizes oxidative degradation.
Case study : Analogous spiro compounds show activity against viral proteases via hydrophobic interactions with the thia-azaspiro core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
